molecular formula C6H3ClFI B1349366 2-Chloro-4-fluoroiodobenzene CAS No. 101335-11-9

2-Chloro-4-fluoroiodobenzene

Cat. No. B1349366
M. Wt: 256.44 g/mol
InChI Key: POTCKVPDYXEGSV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoroiodobenzene, also known as 2-chloro-1-fluoro-4-iodobenzene [IUPAC name], is a polyhalobenzene . It is a derivative of 2,4-dihalofluorobenzene .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluoroiodobenzene involves various transition metal-mediated C-C and C-N cross-coupling reactions . It can also be prepared from aniline .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-fluoroiodobenzene is C6H3ClFI . The molecular weight is 256.44 g/mol . The InChI representation of the molecule is InChI=1S/C6H3ClFI/c7-5-3-4 (8)1-2-6 (5)9/h1-3H .


Chemical Reactions Analysis

2-Chloro-4-fluoroiodobenzene participates in the synthesis of 3-carboxythiophene analogs . It also undergoes cross-coupling reaction with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene .


Physical And Chemical Properties Analysis

2-Chloro-4-fluoroiodobenzene has a density of 2.0±0.1 g/cm3, a boiling point of 219.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.7±3.0 kJ/mol and a flash point of 86.5±21.8 °C . The index of refraction is 1.606 .

Scientific Research Applications

2-Chloro-4-fluoroiodobenzene is a chemical compound with the molecular formula C6H3ClFI . It is commonly used in the field of organic synthesis .

  • Organic Synthesis

    • 2-Chloro-4-fluoroiodobenzene is commonly used in the field of organic synthesis . It can be used as a building block in various transition metal-mediated C-C and C-N cross-coupling reactions .
    • For example, the cross-coupling reaction of 4-fluoroiodobenzene with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene has been investigated .
  • Preparation of Fluorotriphenylene Derivatives

    • 4-Fluoroiodobenzene, which is similar to 2-Chloro-4-fluoroiodobenzene, has been used in the preparation of fluorotriphenylene derivatives .
  • Synthesis of Bridged Biphenyl Compounds

    • 2-Fluoroiodobenzene has been used in the synthesis of bridged biphenyl compounds .
  • Synthesis of Bridged Biphenyl Compounds

    • 2-Fluoroiodobenzene, which is similar to 2-Chloro-4-fluoroiodobenzene, has been used in the synthesis of bridged biphenyl compounds .
  • Preparation of Fluorotriphenylene Derivatives

    • 4-Fluoroiodobenzene, which is similar to 2-Chloro-4-fluoroiodobenzene, has been used in the preparation of fluorotriphenylene derivatives .
  • Cross-Coupling Reactions

    • 4-Fluoroiodobenzene, which is similar to 2-Chloro-4-fluoroiodobenzene, has been used in various transition metal-mediated C-C and C-N cross-coupling reactions . For example, the cross-coupling reaction of 4-fluoroiodobenzene with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene has been investigated .

Safety And Hazards

2-Chloro-4-fluoroiodobenzene is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTCKVPDYXEGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371441
Record name 2-chloro-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoroiodobenzene

CAS RN

101335-11-9
Record name 2-Chloro-4-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101335-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2-chloro-4-fluoro-1-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Yoshizumi, H Takahashi, H Miyazoe… - Journal of medicinal …, 2008 - ACS Publications
A series of compounds based on 7-{[4-(2-methylphenyl)piperidin-1-yl]methyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ol ((−)-8b), a potent and selective opioid receptor-like 1 (…
Number of citations: 28 pubs.acs.org
A Lai, M Kahraman, S Govek, J Nagasawa… - Journal of medicinal …, 2015 - ACS Publications
Approximately 80% of breast cancers are estrogen receptor alpha (ER-α) positive, and although women typically initially respond well to antihormonal therapies such as tamoxifen and …
Number of citations: 256 pubs.acs.org

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